molecular formula C7H10N2S B8536841 2-(6-Amino-2-pyridyl)ethanethiol

2-(6-Amino-2-pyridyl)ethanethiol

Cat. No.: B8536841
M. Wt: 154.24 g/mol
InChI Key: XWUUZMVTFPSYII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Amino-2-pyridyl)ethanethiol is a thiol-containing compound featuring a pyridyl amino substituent. The amino group on the pyridine ring may confer pH-dependent solubility and metal-binding properties, similar to other amino-substituted thiols .

Properties

Molecular Formula

C7H10N2S

Molecular Weight

154.24 g/mol

IUPAC Name

2-(6-aminopyridin-2-yl)ethanethiol

InChI

InChI=1S/C7H10N2S/c8-7-3-1-2-6(9-7)4-5-10/h1-3,10H,4-5H2,(H2,8,9)

InChI Key

XWUUZMVTFPSYII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)N)CCS

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 2-(6-Amino-2-pyridyl)ethanethiol, allowing for comparative analysis:

2-(Butylamino)ethanethiol

  • Substituent: Aliphatic butylamino group.
  • Key Properties: Solubility is pH-dependent due to protonation/deprotonation of the amino group .
  • Applications : Used in organic synthesis and pharmaceuticals, where its aliphatic chain may enhance lipophilicity .

2-(Phenylthio)Ethanethiol

  • Substituent : Aromatic phenylthio group.
  • Key Properties: Molecular formula: C₈H₁₀S₂; molar mass: 170.29 g/mol .

Methyl 2-[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]propenoate Derivatives

  • Substituent: Cyano-pyridinyl and amino-propenoate groups.
  • Key Properties: Synthesized via reactions with aromatic amines in acetic acid at room temperature . The pyridine ring and cyano group enhance electron-deficient character, differing from the electron-rich pyridyl-amino-thiol structure.
  • Applications: Primarily in synthesizing α,β-didehydro-α-amino acid derivatives for medicinal chemistry .

Data Table: Comparative Analysis

Compound Substituent Molecular Formula Molar Mass (g/mol) Solubility Traits Key Applications
This compound 6-Amino-2-pyridyl Inferred: C₇H₁₀N₂S ~154.1 pH-dependent (amino group) Coordination chemistry, drug synthesis
2-(Butylamino)ethanethiol Butylamino C₆H₁₅NS 133.25 pH-dependent Organic synthesis, pharmaceuticals
2-(Phenylthio)Ethanethiol Phenylthio C₈H₁₀S₂ 170.29 Not specified Material science (inferred)

Research Findings and Insights

  • Solubility: Like 2-(butylamino)ethanethiol, the target compound’s solubility is expected to vary with pH due to amino group protonation .
  • Reactivity: The pyridyl-amino group may enhance metal coordination compared to aliphatic or phenylthio analogs, making it valuable in catalysis or biomolecule conjugation.

Limitations

The provided evidence lacks direct data on this compound, necessitating inferences from structural analogs. Further experimental studies are required to confirm its physicochemical properties and applications.

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